molecular formula C9H13N5 B11903524 N-Methyl-9-propyl-9H-purin-6-amine CAS No. 776-42-1

N-Methyl-9-propyl-9H-purin-6-amine

Cat. No.: B11903524
CAS No.: 776-42-1
M. Wt: 191.23 g/mol
InChI Key: MBHPTXXQKHFGGE-UHFFFAOYSA-N
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Description

N-Methyl-9-propyl-9H-purin-6-amine is a chemical compound with the molecular formula C9H13N5 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-9-propyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine. One common method is the reaction of 9H-purin-6-amine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-9-propyl-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-9-propyl-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-9-propyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 9H-Purin-6-amine, N,N,9-trimethyl-
  • 9H-Purin-6-amine, N,N-dimethyl-
  • 9H-Purin-6-amine, 2-chloro-

Uniqueness

N-Methyl-9-propyl-9H-purin-6-amine is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Biological Activity

N-Methyl-9-propyl-9H-purin-6-amine, also referred to as N-propyl-9H-purin-6-amine, is a purine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure characterized by a propyl group at the 9-position and a methyl group at the nitrogen atom in the 1-position. These structural features contribute to its interactions with various biological targets, particularly enzymes involved in purine metabolism.

This compound exhibits biological activity primarily through its interactions with specific enzymes involved in purine metabolism. It can modulate cellular signaling pathways and gene expression by influencing the activity of these enzymes. The compound's ability to interact with nucleic acids may also affect DNA and RNA synthesis, leading to significant implications for cellular processes.

Potential Applications

Research indicates that this compound may have potential applications in:

  • Anticancer Research : Studies are ongoing to evaluate its role in inhibiting cancer cell proliferation by targeting metabolic pathways associated with tumor growth.
  • Cellular Signaling : The compound is being investigated for its effects on signaling pathways that regulate various cellular functions, including apoptosis and cell division.

Comparative Analysis

The biological activity of this compound can be compared with other purine derivatives, which helps in understanding the influence of structural variations on biological properties.

Compound NameStructure DescriptionUnique Features
N-benzyl-9H-purin-6-amineBenzyl group instead of propylPotentially different biological activity
N-methyl-9H-purin-6-amineMethyl group at position 1Smaller alkyl chain may affect reactivity
N-ethyl-9H-purin-6-aminoEthyl group instead of propylIntermediate alkyl chain length
N-cyclopentyl-9H-purin-6-aminoCyclopentyl group at position 9Unique cyclic structure

In Vitro Studies

Several studies have demonstrated the effects of this compound on various cell lines:

  • Cancer Cell Lines : In vitro assays showed that treatment with this compound resulted in reduced proliferation rates in certain cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : The compound was tested for its ability to inhibit specific enzymes involved in nucleotide metabolism, showing promising results that suggest it could serve as a therapeutic agent in metabolic disorders .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of N-Methyl-9-propyl-9H-purin-6-amino. Preliminary data indicate that the compound has favorable pharmacokinetic properties, making it a candidate for further development in therapeutic applications.

Properties

CAS No.

776-42-1

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

N-methyl-9-propylpurin-6-amine

InChI

InChI=1S/C9H13N5/c1-3-4-14-6-13-7-8(10-2)11-5-12-9(7)14/h5-6H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

MBHPTXXQKHFGGE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C(N=CN=C21)NC

Origin of Product

United States

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